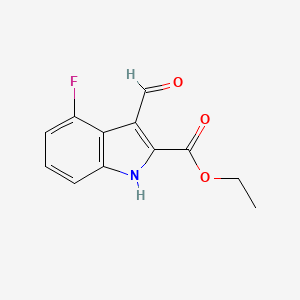

Ethyl 4-fluoro-3-formyl-1H-indole-2-carboxylate

Description

Ethyl 4-fluoro-3-formyl-1H-indole-2-carboxylate is a fluorinated indole derivative characterized by a formyl group at position 3 and a fluorine atom at position 4 of the indole scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry, where its reactive formyl group enables further derivatization (e.g., Schiff base formation or condensation reactions) . The fluorine atom enhances electron-withdrawing effects, stabilizing the aromatic system and modulating electronic properties, which can influence binding affinity in biological targets .

Properties

CAS No. |

586336-89-2 |

|---|---|

Molecular Formula |

C12H10FNO3 |

Molecular Weight |

235.21 g/mol |

IUPAC Name |

ethyl 4-fluoro-3-formyl-1H-indole-2-carboxylate |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-12(16)11-7(6-15)10-8(13)4-3-5-9(10)14-11/h3-6,14H,2H2,1H3 |

InChI Key |

UFNWCHXVWSJHNW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC=C2F)C=O |

Origin of Product |

United States |

Preparation Methods

Table 1: Common Starting Materials and Their Roles

Formylation at Position 3: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most widely employed method for introducing the formyl group at position 3. This electrophilic aromatic substitution utilizes POCl₃ and DMF to generate the chloroiminium intermediate, which reacts with the indole nucleus.

Procedure and Optimization

-

Reagent Preparation : A mixture of POCl₃ (5 mL, 0.55 mol) and DMF (16 g, 0.22 mol) is chilled to 0–5°C.

-

Reaction : Ethyl 4-fluoro-1H-indole-2-carboxylate (0.050 mol) is added dropwise, stirred at room temperature for 1 h, and then poured onto crushed ice.

-

Workup : The pH is adjusted to neutrality with NaOH, and the product is isolated via filtration and recrystallization (ethanol).

Key Data :

Mechanistic Insights

The reaction proceeds via formation of a chloroiminium ion (POCl₃-DMF adduct), which electrophilically attacks the electron-rich C3 position of the indole. Subsequent hydrolysis yields the formyl group.

Fluorination at Position 4: Directed Metalation and Electrophilic Substitution

Fluorination is achieved through two primary approaches:

Directed Ortho-Metalation (DoM)

-

Reagents : LDA (lithium diisopropylamide), Selectfluor (F-TEDA-BF₄).

-

Procedure :

-

Deprotonation of ethyl indole-2-carboxylate with LDA at –78°C in THF.

-

Quenching with NFSI (N-fluorobenzenesulfonimide) or Selectfluor.

-

-

Yield : 52–65%.

Electrophilic Fluorination

-

Reagents : Acetyl hypofluorite (AcOF), Xenon difluoride (XeF₂).

-

Conditions : Reaction at 0°C in dichloromethane, followed by aqueous workup.

-

Yield : 45–58%.

Table 2: Fluorination Methods Comparison

| Method | Reagents | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|

| Directed Metalation | LDA/NFSI | –78°C | 65 | High |

| Electrophilic Substitution | AcOF/XeF₂ | 0°C | 58 | Moderate |

Esterification and Functional Group Compatibility

The ethyl ester at position 2 is typically introduced early in the synthesis to avoid side reactions during formylation or fluorination. Esterification is achieved via:

-

Fischer Esterification : Refluxing indole-2-carboxylic acid with ethanol/H₂SO₄.

-

Steglich Esterification : DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in DCM.

Key Consideration : The ester group remains stable under Vilsmeier-Haack conditions but may require protection during fluorination if harsh reagents (e.g., XeF₂) are used.

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Ethyl 4-fluoro-3-carboxy-1H-indole-2-carboxylate.

Reduction: Ethyl 4-fluoro-3-hydroxymethyl-1H-indole-2-carboxylate.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

1. Drug Design and Synthesis

The compound's structural features make it a promising candidate for drug development. Its ability to undergo various chemical reactions allows for the synthesis of derivatives that may exhibit enhanced biological activities. Research indicates that compounds within the indole family often display significant pharmacological effects, including anticancer and antimicrobial properties.

2. Anticancer Activity

Studies have shown that derivatives of ethyl 4-fluoro-3-formyl-1H-indole-2-carboxylate can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar indole structures have demonstrated antimitotic activity, inhibiting cell growth in human tumor cells . Further investigations are needed to fully elucidate the mechanisms of action and therapeutic potential of this compound.

1. Interaction with Biological Macromolecules

Research has focused on how this compound interacts with proteins and nucleic acids, which is crucial for understanding its therapeutic potential. Interaction studies are essential for determining the compound's safety profile and efficacy in biological systems.

2. Potential as an HIV Inhibitor

Recent studies have highlighted the potential of indole derivatives, including this compound, as inhibitors of HIV integrase. The structural characteristics of these compounds allow them to effectively inhibit the strand transfer process critical for viral replication . This opens avenues for developing new antiviral agents targeting HIV.

Synthetic Chemistry

1. Multi-Step Synthesis

The synthesis of this compound typically involves multi-step processes designed to optimize yield and purity while allowing for further modifications. The synthetic pathways often include reactions such as Friedel-Crafts acylation or nucleophilic substitutions that leverage the unique reactivity of the indole framework.

2. Derivative Synthesis

The ability to create derivatives with altered functional groups enhances the compound's versatility in medicinal chemistry. For example, variations in substitution patterns can lead to compounds with different biological activities or improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes like integrase in HIV-1, which is crucial for viral replication . The presence of the fluorine atom and formyl group can enhance the binding affinity and specificity of the compound to its targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Table 1: Key Structural Differences and Electronic Properties

| Compound Name | Substituents | Electronic Effects |

|---|---|---|

| Ethyl 4-fluoro-3-formyl-1H-indole-2-carboxylate | 4-F, 3-CHO | Strong electron-withdrawing (F and CHO) |

| Ethyl 4-fluoro-1H-indole-2-carboxylate | 4-F | Moderate electron-withdrawing (F only) |

| Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | 5-OCH₃, 3-CHO | Electron-donating (OCH₃) and withdrawing (CHO) |

| Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | 4-Cl, 6-Cl, 3-CHO | Stronger electron-withdrawing (Cl > F) |

- Fluorine vs. Chlorine : Chlorine substituents (e.g., in Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate) exert stronger electron-withdrawing effects than fluorine, increasing the electrophilicity of the formyl group and enhancing reactivity in nucleophilic additions .

- Formyl Group Impact : The presence of the 3-formyl group distinguishes the target compound from analogs like Ethyl 4-fluoro-1H-indole-2-carboxylate, which lack this functional handle for further derivatization .

Physical and Spectral Properties

Table 2: Comparative Spectral Data

Biological Activity

Ethyl 4-fluoro-3-formyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, notable for its unique structural features, including a fluorine atom at the 4-position and a formyl group at the 3-position of the indole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antiviral, anticancer, and antimicrobial properties.

- Molecular Formula : C₁₂H₁₀FNO₃

- Molecular Weight : Approximately 235.214 g/mol

- Structural Characteristics : The presence of the fluorine atom and the formyl group significantly influences its reactivity and biological interactions compared to other indole derivatives.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or viral replication.

- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, potentially leading to apoptosis in cancer cells.

- Covalent Bonding : The formyl group may participate in covalent bonding with nucleophilic sites on proteins, altering their function.

Biological Activities

Research into the biological activities of this compound reveals several promising effects:

-

Anticancer Activity : Indole derivatives have shown potential as anticancer agents. This compound has been evaluated for its ability to induce apoptosis in various cancer cell lines, including lung and breast cancer cells.

Cell Line IC50 (µM) Mechanism of Action A549 (Lung Cancer) <10 Induction of apoptosis via caspase activation MDA-MB-231 (Breast Cancer) <5 Microtubule destabilization leading to cell cycle arrest - Antiviral Activity : Similar compounds have demonstrated efficacy against viral infections, particularly through inhibition of viral replication mechanisms. Preliminary studies suggest that this compound may exhibit similar properties.

- Antimicrobial Activity : The compound has been noted for its antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli.

Case Studies

- Anticancer Efficacy : A study conducted on lung adenocarcinoma cells (A549) indicated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 8 µM. The mechanism involved the disruption of microtubule dynamics, leading to apoptotic cell death characterized by increased expression of pro-apoptotic markers such as Bax and caspases .

- Antiviral Potential : In a preliminary screening against HIV integrase, derivatives of indole compounds showed improved inhibitory activity compared to parent compounds. While specific data on this compound is limited, its structural analogs suggest potential efficacy in inhibiting viral replication pathways .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Key areas for future investigation include:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the compound's structure affect its biological activity.

| Modification Type | Expected Effect |

|---|---|

| Fluorine Substitution | Enhanced binding affinity |

| Formyl Group Variations | Altered reactivity profiles |

- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy in a living organism.

Q & A

[Basic] What synthetic methods are commonly employed to prepare Ethyl 4-fluoro-3-formyl-1H-indole-2-carboxylate?

The compound is typically synthesized via formylation of ethyl 4-fluoro-1H-indole-2-carboxylate. A standard method involves refluxing the indole precursor with a formylating agent (e.g., acetic anhydride/DMF or Vilsmeier-Haack reagent). For example, describes a similar protocol where 3-formyl indole derivatives are synthesized by refluxing with sodium acetate and acetic acid. Reaction optimization includes controlling temperature (100–120°C), stoichiometry (1.1–1.2 equivalents of formylating agent), and purification via recrystallization or column chromatography (cyclohexane/ethyl acetate) to achieve yields >70% .

[Basic] Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluoro at C4, formyl at C3, ester at C2). For derivatives, F NMR can resolve electronic effects of fluorine .

- IR Spectroscopy : Peaks at ~1680 cm (C=O stretch of formyl) and ~1700 cm (ester carbonyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ions (e.g., [M+H] at m/z 265.0745 for CHFNO) .

- X-ray Crystallography : Used for unambiguous structural confirmation (e.g., SHELX software for refinement) .

[Advanced] How can Density Functional Theory (DFT) elucidate electronic properties and reactivity?

DFT calculations (B3LYP/6-311++G(d,p)) predict:

- Fukui Functions : Identify nucleophilic (formyl C) and electrophilic (indole C5) sites for regioselective reactions .

- HOMO-LUMO Gaps : Fluorine substitution reduces the gap (e.g., ~4.5 eV vs. 5.2 eV for non-fluorinated analogs), increasing electrophilicity .

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize the formyl group via hydrogen bonding, altering reaction pathways .

[Advanced] How to resolve contradictions in 1^11H NMR data for derivatives?

Discrepancies (e.g., unexpected splitting or shifts) may arise from:

- Tautomerism : The formyl group can participate in keto-enol equilibria, altering peak positions. Use H-C HSQC to confirm assignments .

- Solvent Artifacts : Deuterated DMSO may induce shifts; compare data in CDCl vs. DMSO-d.

- Dynamic Processes : Variable-temperature NMR (-40°C to 25°C) can freeze rotational barriers (e.g., ester group) .

[Basic] What is the reactivity of the formyl group in this compound?

The formyl group undergoes:

- Condensation : With amines or thiols to form Schiff bases or thiazolidinones (e.g., uses 2-aminothiazol-4(5H)-one to generate heterocyclic derivatives) .

- Nucleophilic Addition : Grignard reagents or hydrides reduce the formyl to hydroxymethyl.

- Oxidation : Controlled oxidation (e.g., KMnO) converts formyl to carboxylic acid derivatives .

[Advanced] How to optimize crystallization for X-ray analysis of derivatives?

- Solvent Selection : Use mixed solvents (DMF/acetic acid) for slow evaporation .

- Temperature Gradients : Gradual cooling from 50°C to 4°C enhances crystal quality.

- SHELX Refinement : Apply TWIN/BASF commands to handle twinning; R-factors <0.05 indicate high precision .

[Basic] How does the fluorine substituent influence the compound’s physicochemical properties?

- Electronic Effects : Fluorine’s -I effect deactivates the indole ring, reducing electrophilic substitution at C5.

- Lipophilicity : LogP increases by ~0.5 compared to non-fluorinated analogs, improving membrane permeability .

- Hydrogen Bonding : Fluorine participates in weak C–H···F interactions, affecting crystal packing .

[Advanced] What strategies mitigate byproduct formation during synthesis?

- Protection/Deprotection : Temporarily protect the formyl group (e.g., acetal formation) to prevent side reactions .

- Catalytic Systems : Use Lewis acids (e.g., ZnCl) to accelerate formylation and reduce dimerization.

- HPLC Monitoring : Track reaction progress; optimize quenching times to minimize impurities .

[Advanced] How to validate computational models against experimental data?

- Benchmarking : Compare DFT-calculated H NMR shifts with experimental data (MAE <0.3 ppm confirms accuracy) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO’s polarity) to refine conformational predictions .

- Electron Density Maps : Overlay X-ray-derived maps with DFT-calculated electrostatic potentials to validate charge distribution .

[Basic] What safety precautions are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of acetic acid vapors during synthesis .

- Personal Protective Equipment (PPE) : Nitrile gloves and goggles to prevent skin/eye contact (irritation reported in ).

- Waste Disposal : Neutralize acidic byproducts before disposal; consult institutional EHS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.